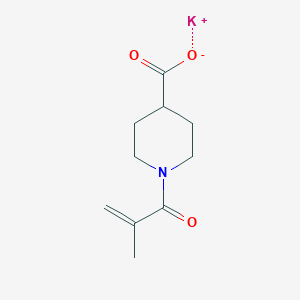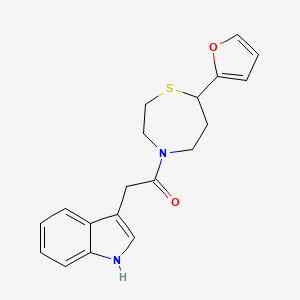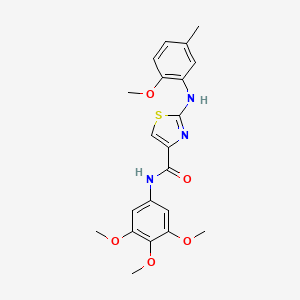
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the phenoxy intermediate: This step involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with an appropriate halide under basic conditions to form the phenoxy intermediate.
Acylation: The phenoxy intermediate is then acylated with 2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
化学反応の分析
Types of Reactions
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(5-chloro-2-ethoxy-4-carboxyphenoxy)-N-(2-phenylethyl)acetamide.
Reduction: 2-(5-chloro-2-ethoxy-4-hydroxyphenoxy)-N-(2-phenylethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural features.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, such compounds may:
Interact with enzymes: Inhibit or activate specific enzymes.
Bind to receptors: Modulate receptor activity.
Affect cellular pathways: Influence signaling pathways within cells.
類似化合物との比較
Similar Compounds
2-(5-chloro-2-ethoxyphenoxy)-N-(2-phenylethyl)acetamide: Lacks the formyl group.
2-(5-chloro-4-formylphenoxy)-N-(2-phenylethyl)acetamide: Lacks the ethoxy group.
Uniqueness
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is unique due to the presence of both the ethoxy and formyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-2-24-17-10-15(12-22)16(20)11-18(17)25-13-19(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOAPINGKJYROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide](/img/structure/B2794064.png)

![3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794069.png)

![N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2794073.png)
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2794074.png)

![2-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2794077.png)

![7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2794079.png)


![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)

